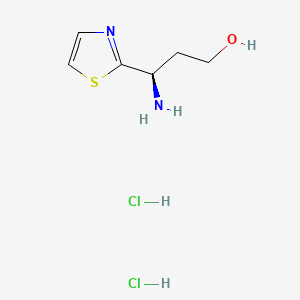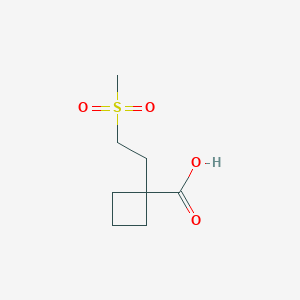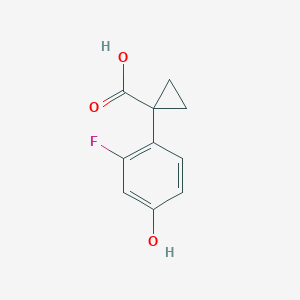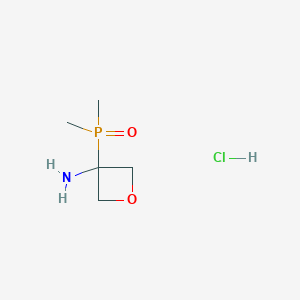
3-(Dimethylphosphoryl)oxetan-3-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylphosphoryl)oxetan-3-aminehydrochloride is a chemical compound with the molecular formula C5H13ClNO2P and a molecular weight of 185.5890 . This compound is characterized by the presence of a dimethylphosphoryl group attached to an oxetane ring, which is further bonded to an amine group and a hydrochloride ion. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylphosphoryl)oxetan-3-aminehydrochloride involves several steps, starting with the formation of the oxetane ring. One common method involves the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of sodium ethoxide to obtain 3-(bromomethyl)oxetan-3-yl methanol . This intermediate can then be treated with dimethylphosphoryl chloride and ammonia to introduce the dimethylphosphoryl and amine groups, respectively. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dimethylphosphoryl)oxetan-3-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce phosphines. Substitution reactions typically result in the formation of new amine derivatives.
Applications De Recherche Scientifique
3-(Dimethylphosphoryl)oxetan-3-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(Dimethylphosphoryl)oxetan-3-aminehydrochloride involves its interaction with molecular targets through its functional groups. The dimethylphosphoryl group can participate in phosphorylation reactions, while the amine group can form hydrogen bonds and ionic interactions with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-3-oxetanamine hydrochloride: Similar in structure but lacks the dimethylphosphoryl group.
3-Oximinooxetane: Contains an oxime group instead of an amine and phosphoryl group.
Uniqueness
The presence of the dimethylphosphoryl group in 3-(Dimethylphosphoryl)oxetan-3-aminehydrochloride imparts unique chemical properties, such as increased reactivity and the ability to participate in phosphorylation reactions. This makes it distinct from other oxetane derivatives and valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C5H13ClNO2P |
|---|---|
Poids moléculaire |
185.59 g/mol |
Nom IUPAC |
3-dimethylphosphoryloxetan-3-amine;hydrochloride |
InChI |
InChI=1S/C5H12NO2P.ClH/c1-9(2,7)5(6)3-8-4-5;/h3-4,6H2,1-2H3;1H |
Clé InChI |
GPHRSQSLUOPMHH-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(C)C1(COC1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



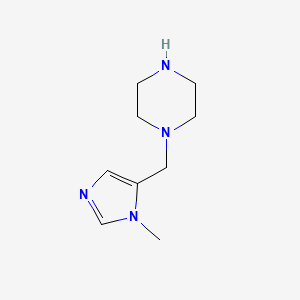
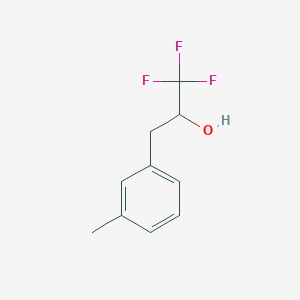
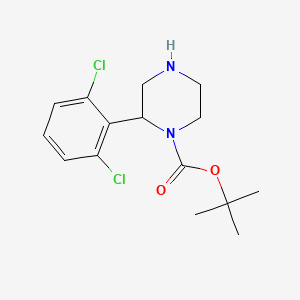
![1-[(5-Methyl-2-pyridinyl)methyl]piperazine](/img/structure/B13590426.png)
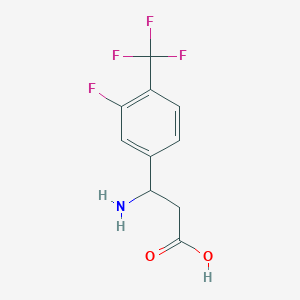
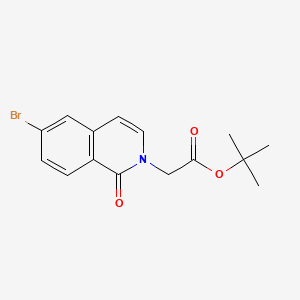

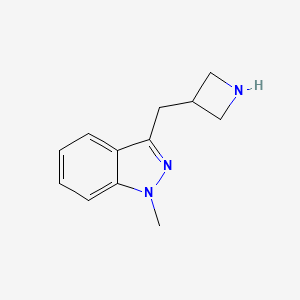
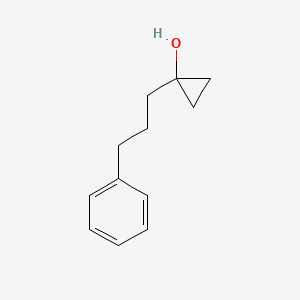
amine](/img/structure/B13590472.png)
